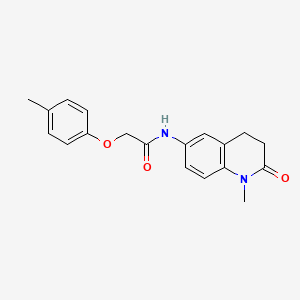

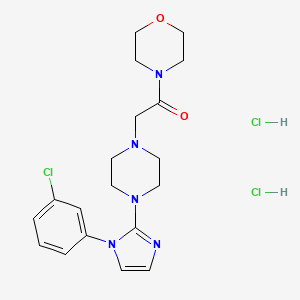

![molecular formula C7H12ClN B2855552 7-Azaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2416230-84-5](/img/structure/B2855552.png)

7-Azaspiro[2.5]oct-1-ene;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Azaspiro[2.5]oct-1-ene;hydrochloride, also known as ASO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASO is a heterocyclic compound that contains a spirocyclic ring system, and its hydrochloride salt is commonly used in laboratory experiments.

Applications De Recherche Scientifique

Peptide Synthesis

7-Azaspiro[2.5]oct-1-ene derivatives have been utilized in the synthesis of peptides. For instance, the compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has shown potential as a novel class of dipeptide synthons. It undergoes expected reactions with carboxylic acids and thioacids, making it useful in peptide synthesis as a dipeptide building block. This was demonstrated through the successful preparation of a nonapeptide analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery

The diversity-oriented synthesis of azaspirocycles, including 7-Azaspiro[2.5]oct-1-ene derivatives, provides a rapid access to novel building blocks for drug discovery. These compounds are converted into heterocyclic azaspiro compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The functionalized pyrrolidines, piperidines, and azepines derived from these processes are valuable scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Novel Organic Reactions

Research into 7-Azaspiro[2.5]oct-1-ene derivatives has also led to the discovery of new classes of reactions. For example, the construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes showcases the robust and step-economic routes to these spirocycles. These compounds are designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating their significant potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Mécanisme D'action

Target of Action

The primary targets of 7-Azaspiro[2Compounds with similar structures, such as spirocyclopropane, have been found to exhibit antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

Mode of Action

The exact mode of action of 7-Azaspiro[2It’s worth noting that compounds with a similar structure, such as spirocyclopropane, have been found to interact with their targets in a variety of ways, including enzyme inhibition .

Biochemical Pathways

The specific biochemical pathways affected by 7-Azaspiro[2Given the broad range of activities exhibited by structurally similar compounds, it is likely that multiple pathways could be affected .

Result of Action

The molecular and cellular effects of 7-Azaspiro[2Compounds with similar structures have been found to exhibit a range of biological activities, including antifungal, antibacterial, and antiviral effects .

Propriétés

IUPAC Name |

7-azaspiro[2.5]oct-1-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(3-4-7)6-8-5-1;/h3-4,8H,1-2,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVVDHMIXJVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azaspiro[2.5]oct-1-ene;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

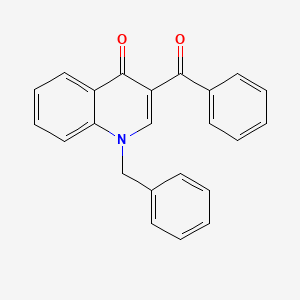

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)